Azepan-2-ol
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Overview
Description
Azepan-2-ol is a seven-membered heterocyclic compound containing a nitrogen atom and a hydroxyl group It is a derivative of azepane, which is a saturated nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Azepan-2-ol can be synthesized through several methods. One common approach involves the ring-expansion reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative using a Lewis acid promoter such as boron trifluoride etherate (BF3.OEt2) . This method allows for the preparation of enantiomerically pure this compound with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves the partial hydrogenolysis of hexamethylene diamine. This process yields azepane, which can then be further functionalized to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Azepan-2-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form azepan-2-one.
Reduction: Reduction of this compound can yield azepane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Azepan-2-one
Reduction: Azepane
Substitution: Various substituted azepane derivatives
Scientific Research Applications
Azepan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of azepan-2-ol involves its function as a proton donor in biochemical reactions. By interacting with the active sites of enzymes, this compound participates in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Azepane: A saturated nitrogen-containing ring without the hydroxyl group.
Azepan-2-one: An oxidized form of azepan-2-ol.
Azepan-3-one: Another oxidized derivative with the carbonyl group at a different position.
Uniqueness
This compound is unique due to the presence of both a nitrogen atom and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
azepan-2-ol |
InChI |
InChI=1S/C6H13NO/c8-6-4-2-1-3-5-7-6/h6-8H,1-5H2 |
InChI Key |
VQNBRRLREAHNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)O |
Origin of Product |
United States |
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